N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide
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Overview
Description
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring attached to an ethyl group, which is further connected to a 4-chlorobenzamide moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been associated with diverse biological activities such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory .
Mode of Action
Benzimidazole derivatives have been known to interact easily with the biopolymers of the living system due to their structural similarity with naturally occurring nucleotides .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives have been associated with favorable pharmacokinetic profiles .
Result of Action
Benzimidazole derivatives have been associated with diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the 4-chlorobenzamide moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide
- N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]benzamide
- N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-methylbenzamide
Uniqueness
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-chlorobenzamide is unique due to the presence of the 4-chlorobenzamide moiety, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and may contribute to its specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-10(15-19-13-4-2-3-5-14(13)20-15)18-16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQIBSICTDXPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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